3,5-Bis(trifluoromethyl)-2-fluoroaniline
CAS No.: 1804888-58-1
VCID: VC2955113
Molecular Formula: C8H4F7N
Molecular Weight: 247.11 g/mol
* For research use only. Not for human or veterinary use.

Description |
3,5-Bis(trifluoromethyl)-2-fluoroaniline is a fluorinated aromatic amine that has garnered significant attention in both pharmaceutical and agrochemical research. This compound is characterized by the presence of two trifluoromethyl groups and one fluoro group attached to a phenyl ring. The unique electronic properties imparted by these fluorine substituents enhance the biological activity and stability of the resulting compounds, making it a valuable scaffold in drug design. Synthesis and ApplicationsThe synthesis of 3,5-Bis(trifluoromethyl)-2-fluoroaniline typically involves multiple steps, often starting from simpler fluorinated aromatic precursors. This compound is crucial for developing new pharmaceuticals and agrochemicals due to its ability to enhance biological activity and stability. Applications Table
Mechanism of Action and Biological ActivityThe mechanism of action of 3,5-Bis(trifluoromethyl)-2-fluoroaniline in biological systems often involves interactions with biological targets that are enhanced by the fluorine substituents. These interactions can lead to increased potency and selectivity in drug candidates. Research Findings and Future DirectionsResearch on 3,5-Bis(trifluoromethyl)-2-fluoroaniline is ongoing, with a focus on exploiting its unique properties to develop more effective drugs and agrochemicals. The compound's stability and reactivity make it an attractive starting material for synthesizing complex fluorinated compounds with enhanced biological activities. Future Research Directions
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CAS No. | 1804888-58-1 | ||||||||
Product Name | 3,5-Bis(trifluoromethyl)-2-fluoroaniline | ||||||||
Molecular Formula | C8H4F7N | ||||||||
Molecular Weight | 247.11 g/mol | ||||||||
IUPAC Name | 2-fluoro-3,5-bis(trifluoromethyl)aniline | ||||||||
Standard InChI | InChI=1S/C8H4F7N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2 | ||||||||
Standard InChIKey | NJWQEWDNLOJCAX-UHFFFAOYSA-N | ||||||||
SMILES | C1=C(C=C(C(=C1C(F)(F)F)F)N)C(F)(F)F | ||||||||
Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)F)N)C(F)(F)F | ||||||||
PubChem Compound | 121591433 | ||||||||
Last Modified | Aug 16 2023 |
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